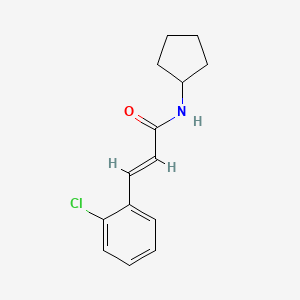![molecular formula C19H17N5O B5687836 2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. The compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects:
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. The compound has also been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been reported to inhibit the replication of the influenza virus by inhibiting the activity of the viral polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide in lab experiments is its potential to exhibit multiple biological activities, including anticancer, anti-inflammatory, and antiviral properties. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide. One potential direction is to further investigate its anticancer activity and its potential as a chemotherapeutic agent. Another direction is to explore its anti-inflammatory activity and its potential as a treatment for inflammatory diseases. Additionally, research can be conducted to investigate its antiviral activity against other viral pathogens. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide has been reported in the literature. One of the methods involves the reaction of 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid with 1H-pyrazole-4-carboxaldehyde in the presence of a base and a coupling agent. The resulting intermediate is then treated with ethyl chloroformate and 2-aminoethanol to yield the final product.
Applications De Recherche Scientifique
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide has been studied for its potential applications in drug discovery and development. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have antiviral activity against the influenza virus.
Propriétés
IUPAC Name |
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(20-9-8-14-10-21-22-11-14)16-6-7-18-23-17(13-24(18)12-16)15-4-2-1-3-5-15/h1-7,10-13H,8-9H2,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUKNMDJXDBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NCCC4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 72876321 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,4R*)-3-cyclobutyl-1-[3-(2-methoxyphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5687777.png)
![N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5687783.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5687788.png)


![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B5687823.png)
![(3R)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5687833.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5687844.png)

![3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5687860.png)
![(4aR*,8aR*)-2-(methylsulfonyl)-7-[4-(methylthio)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5687868.png)